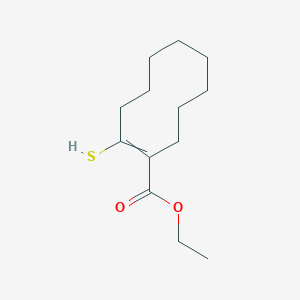![molecular formula C29H20N2O4 B14394633 2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene CAS No. 88395-60-2](/img/structure/B14394633.png)
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core with two nitrophenyl ethenyl groups attached at the 2 and 7 positions, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with fluorene and 4-nitrobenzaldehyde.
Condensation Reaction: The fluorene undergoes a condensation reaction with 4-nitrobenzaldehyde in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to form the intermediate product.
Purification: The intermediate product is then purified using recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the nitrophenyl groups using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene involves its interaction with molecular targets through various pathways:
Fluorescence: The compound exhibits strong fluorescence, making it useful for imaging applications.
Antimicrobial Activity: The nitrophenyl groups may interact with microbial cell membranes, leading to disruption and cell death.
Electronic Properties: The conjugated system of the compound allows it to participate in electron transfer processes, making it suitable for electronic applications.
Comparaison Avec Des Composés Similaires
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene can be compared with other similar compounds such as:
2,6-Bis[2-(4-nitrophenyl)ethenyl]pyridine: Similar structure but with a pyridine core instead of fluorene.
2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene: Similar structure but with methoxy groups instead of nitro groups.
2,7-Bis[2-(4-dimethylaminophenyl)ethenyl]-9H-fluorene: Similar structure but with dimethylamino groups instead of nitro groups.
These comparisons highlight the unique properties of this compound, such as its strong fluorescence and potential antimicrobial activity, which make it distinct from other related compounds.
Propriétés
Numéro CAS |
88395-60-2 |
|---|---|
Formule moléculaire |
C29H20N2O4 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene |
InChI |
InChI=1S/C29H20N2O4/c32-30(33)26-11-5-20(6-12-26)1-3-22-9-15-28-24(17-22)19-25-18-23(10-16-29(25)28)4-2-21-7-13-27(14-8-21)31(34)35/h1-18H,19H2 |
Clé InChI |
BOJBIVSTATUKBK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


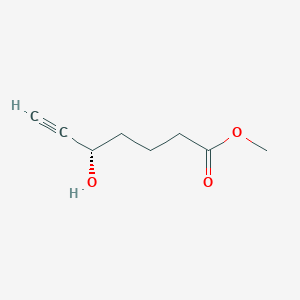
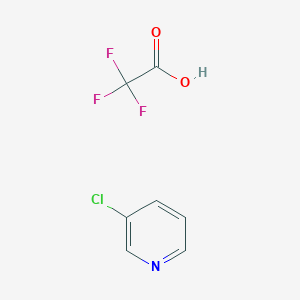
![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)
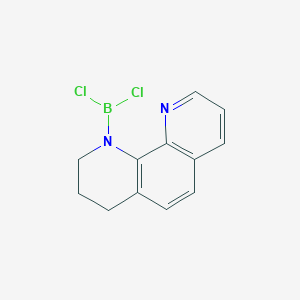


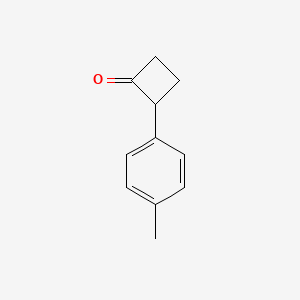
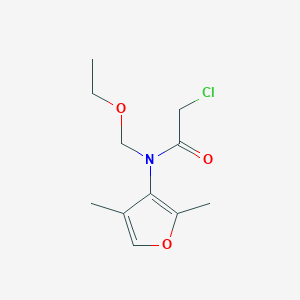
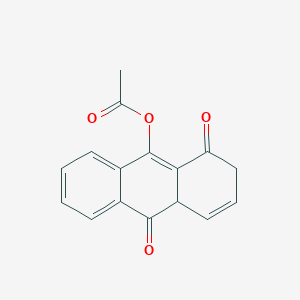
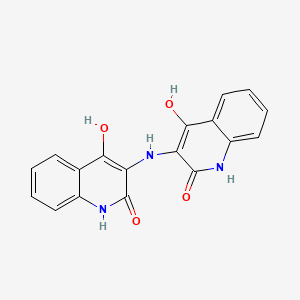
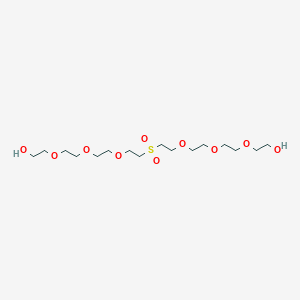
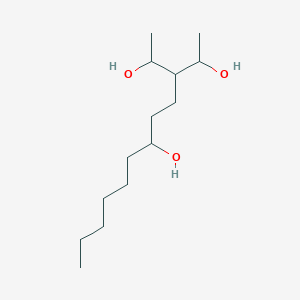
![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)
